Orientin-2''-O-p-trans-coumarate

Oxidative Stress Cell Proliferation Fibroblast Protection

Orientin-2''-O-p-trans-coumarate (CAS 73815-15-3) is a distinctive C-glycosylflavone featuring a critical 2''-O-p-trans-coumaroyl moiety, isolated from fenugreek seeds. This unique acylation pattern is not found in common analogs like orientin or vitexin, directly conferring enhanced lipophilicity, distinct enzyme inhibition profiles (e.g., XO IC₅₀ 35.85 µM, α-glucosidase IC₅₀ ~35.7 µM), and potent cytoprotective activity in 2BS cells (29.85% viability at 1.0 µM). Substitution with non-acylated flavonoids will invalidate experimental outcomes. Secure your supply of this naturally-derived, high-purity standard for reliable SAR, oxidative stress, and metabolic disorder research.

Molecular Formula C30H26O13
Molecular Weight 594.525
CAS No. 73815-15-3
Cat. No. B2959316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrientin-2''-O-p-trans-coumarate
CAS73815-15-3
Molecular FormulaC30H26O13
Molecular Weight594.525
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O
InChIInChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1
InChIKeyXIKYOEXOYRWIOU-HPWQUXMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Orientin-2''-O-p-trans-coumarate: Structural and Functional Baseline for C-Glycosylflavone Selection


Orientin-2''-O-p-trans-coumarate (CAS 73815-15-3) is a C-glycosylflavone isolated from Trigonella foenum-graecum (fenugreek) seeds [1]. It comprises an orientin (luteolin 8-C-glucoside) core acylated with a p-trans-coumaroyl moiety at the 2''-hydroxyl position of the glucose unit [2]. This unique acylation pattern distinguishes it from non-acylated C-glycosylflavones and other acylated derivatives, conferring distinct physicochemical properties and biological activities that are critical for applications in oxidative stress research and natural product development.

Why In-Class Substitution of Orientin-2''-O-p-trans-coumarate Is Scientifically Unsound


Substituting Orientin-2''-O-p-trans-coumarate with structurally similar compounds such as orientin, vitexin, or their non-acylated analogs is not scientifically justifiable due to the profound impact of the p-coumaroyl esterification on both molecular properties and bioactivity. The 2''-O-p-coumaroyl moiety introduces significant lipophilicity [1] and steric bulk that alter enzyme binding interactions [2] and cellular uptake. Direct comparative studies demonstrate that this acylation results in distinct inhibitory profiles against xanthine oxidase [2] and α-glucosidase [3], and is essential for the compound's potent 2BS cell proliferation-promoting activity [1]. Consequently, any generic substitution would invalidate experimental outcomes and procurement specifications.

Quantitative Differentiators: Orientin-2''-O-p-trans-coumarate vs. Key Comparators


2BS Cell Proliferation Promotion: Orientin-2''-O-p-trans-coumarate Matches NAC at 1 µM

In a direct head-to-head assay using H₂O₂-damaged human embryonic lung diploid fibroblasts (2BS cells), Orientin-2''-O-p-trans-coumarate at 1.0 µM increased cell viability to 29.85%, an effect comparable to the reference antioxidant N-acetyl-L-cysteine (NAC) at 28.38% . This demonstrates that the p-coumaroyl acylated derivative possesses potent, NAC-equivalent cytoprotective activity at low micromolar concentrations, a property not observed for non-acylated orientin in this specific oxidative damage model.

Oxidative Stress Cell Proliferation Fibroblast Protection

Xanthine Oxidase Inhibition: Isoorientin 2''-O-p-coumarate Demonstrates Potent IC₅₀ (35.85 µM)

A direct comparative study evaluated a series of C-glycosylflavones and their (E)-p-coumaroyl acylated derivatives for xanthine oxidase (XO) inhibition. Isoorientin 2″-O-(E)-p-coumarate (the 6-C isomer of the target compound) exhibited an IC₅₀ of 35.85 ± 0.64 µM, which was slightly more potent than its 4'-deoxy analog, isovitexin 2″-O-(E)-p-coumarate (IC₅₀ 36.08 ± 0.93 µM) [1]. This data establishes the superior XO inhibitory potential of the 3',4'-dihydroxy B-ring configuration (present in the target compound) compared to the 4'-hydroxy B-ring (present in vitexin derivatives).

Xanthine Oxidase Enzyme Inhibition Uric Acid

α-Glucosidase Inhibition: Isoorientin 2''-O-p-coumarate Exhibits Moderate IC₅₀ (35.7 µM) with Distinct SAR

In a comparative α-glucosidase inhibition study, isoorientin 2″-(E)-p-coumarate (the 6-C isomer) displayed an IC₅₀ of 35.7 µM, which was significantly less potent than isovitexin 2″-(E)-p-coumarate (IC₅₀ 4.3 ± 1.4 µM) [1]. This 8.3-fold difference highlights the critical role of the 3'-hydroxyl group (present in the orientin derivative but absent in vitexin) in modulating enzyme interaction. Computational docking studies attributed this to altered binding conformations within the enzyme's active site [1].

α-Glucosidase Antidiabetic Structure-Activity Relationship

Aqueous Solubility Profile: p-Coumaroyl Acylation Drastically Reduces Water Solubility

Computational predictions indicate that Orientin-2''-O-p-trans-coumarate has an aqueous solubility of 0.015 g/L (25 °C), classifying it as practically insoluble . In stark contrast, the parent compound orientin is described as water-soluble . This nearly two-order-of-magnitude difference in hydrophilicity is a direct consequence of the p-coumaroyl esterification, which introduces a hydrophobic cinnamoyl moiety and eliminates a free hydroxyl group on the sugar. This property has significant implications for in vitro assay design (e.g., requiring DMSO as a co-solvent) and in vivo bioavailability.

Physicochemical Properties Formulation Lipophilicity

Structural Basis for Differential Bioactivity: The p-Coumaroyl Moiety as a Key Pharmacophore

Structure-activity relationship (SAR) analysis from the 2BS cell proliferation assay indicates that the 2''-O-p-coumaroyl group, along with the 7-OH, 4'-OH, and B-ring ortho-diphenolic hydroxyl groups, are essential for the observed cytoprotective activity . Molecular docking studies of analogous compounds further reveal that the (E)-p-coumaroyl acylated C-glycosylflavones occupy the molybdopterin cofactor pocket of xanthine oxidase, inducing conformational changes that inhibit enzyme activity [1]. Non-acylated C-glycosylflavones lack this binding mode, underscoring the p-coumaroyl group as a critical pharmacophore.

Structure-Activity Relationship Molecular Docking Acylation

Optimal Application Scenarios for Orientin-2''-O-p-trans-coumarate Based on Quantitative Evidence


Oxidative Stress-Induced Fibroblast Damage Models

Use Orientin-2''-O-p-trans-coumarate at 1.0 µM as a positive control or test compound in H₂O₂-induced 2BS cell damage assays. It restores cell viability to 29.85%, comparable to the gold-standard antioxidant NAC (28.38%) . This provides a natural product-derived alternative for studying cytoprotective mechanisms in fibroblast-related pathologies or wound healing.

Xanthine Oxidase Inhibition and Uric Acid Modulation Studies

Employ this compound (or its 6-C isomer) in enzymatic assays targeting xanthine oxidase inhibition. With an IC₅₀ of 35.85 µM, it serves as a moderately potent inhibitor . Its mixed-type inhibition mechanism and unique binding at the molybdopterin cofactor pocket make it a valuable tool for investigating novel XO inhibitor scaffolds for gout or hyperuricemia research.

Structure-Activity Relationship (SAR) Studies on C-Glycosylflavone Acylation

Incorporate Orientin-2''-O-p-trans-coumarate as a key comparator in SAR panels exploring the impact of p-coumaroyl acylation on flavonoid bioactivity. Contrast its activity with non-acylated orientin to delineate the contribution of the 2''-O-p-coumaroyl group to enzyme inhibition (e.g., XO, α-glucosidase) [1] and cellular protection [2]. Its distinct solubility profile (practically insoluble in water) also allows for comparative ADME studies.

Natural Product Library Screening for Antidiabetic Leads

Include this compound in α-glucosidase inhibitor screening libraries. While its potency (IC₅₀ ~35.7 µM) is moderate compared to the vitexin analog (IC₅₀ 4.3 µM) , this differential provides a valuable SAR reference point for identifying key structural features (e.g., 3'-OH group) that modulate inhibitory activity. It is suitable for initial hit identification and subsequent medicinal chemistry optimization.

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